4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-4-12(5-3-1)15-17-13-6-11-21-14(13)16(18-15)19-7-9-20-10-8-19/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDRSWPTRGNKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine typically involves a multi-step process. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The synthesis proceeds through three main steps: condensation reaction, chlorination, and nucleophilic substitution . The overall yield of this synthetic route is approximately 43%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Explored for its potential therapeutic applications, including its role as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tumor necrosis factor alpha and nitric oxide, which are key mediators of inflammation and immune response . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thienopyrimidine Derivatives
Key Observations:
Substituent Effects: Phenyl vs. Pyrazoline: Pyrazoline derivatives (e.g., 4d, 15i) exhibit superior PI3Kα inhibition compared to phenyl-substituted analogues due to enhanced hydrogen bonding with the kinase hinge region . Electron-Withdrawing Groups: Chlorophenyl substituents (e.g., 4d) improve potency (IC₅₀ = 0.32 µM) by stabilizing charge transfer interactions . Core Isomerism: Thieno[3,2-d]pyrimidine derivatives generally show higher activity than thieno[2,3-d]pyrimidine isomers (e.g., 249.3 g/mol methyl derivative) due to optimal spatial alignment in the ATP-binding pocket .
Synthetic Yields :
- Pyrazoline derivatives (e.g., 9a–l) are synthesized in 30–60% yields via chalcone condensation, while chloro intermediates are obtained in >85% purity .
- Mercapto derivatives require column chromatography for purification due to by-product formation .
Physicochemical Properties: Morpholine-containing compounds demonstrate improved aqueous solubility (logP ~2.5–3.0) compared to non-morpholine analogues (logP >4.0) . Melting points correlate with molecular rigidity: Pyrazoline derivatives (e.g., 4d, mp 250–251°C) exhibit higher thermal stability than phenyl analogues .
Biological Activity
4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine is a compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C16H15N3OS
- Molecular Weight: 297.4 g/mol
- CAS Number: 692732-70-0
The biological activity of this compound is primarily attributed to its ability to inhibit key inflammatory mediators such as tumor necrosis factor alpha (TNF-α) and nitric oxide (NO). These mediators are critical in the inflammatory response and have been implicated in various disease processes, including cancer and autoimmune disorders.
Biological Activity Overview
The compound has demonstrated a range of biological activities:
-
Anti-inflammatory Properties:
- Inhibition of TNF-α and NO production suggests potential use in treating inflammatory diseases.
- Studies indicate that it may reduce inflammation in models of arthritis and other inflammatory conditions.
-
Anticancer Potential:
- Investigated as a potential kinase inhibitor, which could interfere with cancer cell proliferation.
- Preliminary studies have shown efficacy against various cancer cell lines.
-
Neuroprotective Effects:
- Emerging research points to possible neuroprotective properties, particularly in models of neurodegenerative diseases.
Data Table: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduced TNF-α and NO levels | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotective | Potential protective effects in neurodegeneration |
Case Study 1: Anti-inflammatory Activity
A study investigated the effects of this compound in a murine model of arthritis. The compound was administered at varying doses, revealing a significant reduction in joint swelling and inflammatory markers compared to controls. This suggests its potential as a therapeutic agent for rheumatoid arthritis.
Case Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Similar Compounds
The compound can be compared with other thienopyrimidine derivatives to highlight its unique properties:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Piritrexim | Antifolate with anti-tumor properties | Broad spectrum against tumors |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine | PI3K inhibition | Significant anticancer activity |
Q & A
Q. What are the common synthetic routes for preparing 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step protocols starting from thieno[3,2-d]pyrimidine precursors. Key steps include:
- Nucleophilic substitution at the 4-position of the pyrimidine core with morpholine under reflux conditions in solvents like ethanol or dichloromethane .
- Temperature control (70–100°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .
- Catalysts such as palladium on carbon for coupling reactions involving aryl groups . A green synthesis method using microwave-assisted reactions has been reported to reduce reaction times and improve yields (85–92%) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to verify substitution patterns (e.g., morpholine integration at δ 3.6–3.8 ppm for N-CH groups) and phenyl/thieno ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 335.12 for CHNOS) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What biological screening assays are suitable for evaluating the tumor necrosis factor (TNF)-α inhibitory activity of this compound?
- In vitro TNF-α suppression : Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, measuring TNF-α levels via ELISA (IC values typically 10–50 µM) .
- Dose-response curves : Validate activity across 0.1–100 µM concentrations, with positive controls (e.g., dexamethasone) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., thieno-pyrimidine ring formation) be experimentally validated?
- Isotopic labeling : Use -labeled precursors to track nitrogen incorporation into the pyrimidine ring via -NMR .
- Kinetic studies : Monitor intermediate formation via time-resolved FT-IR or in-situ NMR to identify rate-determining steps .
- Computational modeling : Density Functional Theory (DFT) calculations to compare energy barriers of proposed pathways .
Q. What experimental strategies mitigate side reactions (e.g., dimerization) during the morpholine substitution step?
- Dilution effects : Reduce reactant concentration (<0.1 M) to minimize intermolecular coupling .
- Protecting groups : Temporarily block reactive sites (e.g., sulfur in thieno rings) with tert-butyl or benzyl groups .
- Low-temperature catalysis : Use Pd(OAc) at 40°C to favor selective C-N bond formation over side reactions .
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact the compound’s physicochemical and biological properties?
- LogP studies : Introduce electron-withdrawing groups (e.g., -NO) to increase hydrophobicity (LogP from 2.1 to 3.5), enhancing membrane permeability .
- SAR analysis : Fluorine substitution at the phenyl para position improves TNF-α inhibition (IC reduced by 40%) due to enhanced hydrogen bonding with target proteins .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding biological activity?
- Binding affinity validation : Surface Plasmon Resonance (SPR) to measure direct interactions with TNF-α receptors, cross-referenced with molecular docking simulations .
- Metabolite profiling : LC-MS/MS to identify in vitro degradation products that may interfere with activity assays .
- Crystal structure analysis : X-ray crystallography of the compound bound to TNF-α to resolve discrepancies in predicted binding modes .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
